XYLOSE, D-, [1-14C]
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Overview
Description
XYLOSE, D-, [1-14C] is a radiolabeled form of the sugar xylose, where the carbon-1 position is labeled with the radioactive isotope carbon-14. Xylose is a naturally occurring monosaccharide found in the fibrous parts of plants, such as wood, straw, and corn husks . The radiolabeled version is used extensively in scientific research to trace and study metabolic pathways and biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of XYLOSE, D-, [1-14C] involves the incorporation of carbon-14 into the xylose molecule. This can be achieved through chemical synthesis or biosynthesis using microorganisms. In chemical synthesis, carbon-14 labeled precursors are used to build the xylose molecule. In biosynthesis, microorganisms are fed with carbon-14 labeled substrates, which they metabolize to produce radiolabeled xylose .
Industrial Production Methods: Industrial production of radiolabeled compounds like XYLOSE, D-, [1-14C] typically involves the use of specialized facilities that handle radioactive materials. The production process must ensure high purity and specific activity of the radiolabeled compound. This often involves multiple steps of purification and quality control to ensure the final product meets the required standards for scientific research .
Types of Reactions:
Oxidation: Xylose can undergo oxidation reactions to form xylonic acid. This reaction is typically catalyzed by oxidizing agents such as nitric acid.
Reduction: Xylose can be reduced to xylitol, a sugar alcohol, using reducing agents like sodium borohydride.
Isomerization: Xylose can be isomerized to xylulose using enzymes like xylose isomerase.
Common Reagents and Conditions:
Oxidation: Nitric acid, temperature control.
Reduction: Sodium borohydride, mild temperature.
Isomerization: Xylose isomerase, optimal pH and temperature conditions.
Major Products:
Oxidation: Xylonic acid.
Reduction: Xylitol.
Isomerization: Xylulose.
Scientific Research Applications
XYLOSE, D-, [1-14C] is used in various scientific research applications, including:
Metabolic Studies: Tracing the metabolic pathways of xylose in organisms.
Enzyme Activity Studies: Investigating the activity of enzymes involved in xylose metabolism, such as xylose isomerase.
Diagnostic Tests: Used in diagnostic tests to assess the absorption and metabolism of xylose in the human body.
Biotechnological Applications: Studying the conversion of xylose to biofuels and biochemicals using engineered microorganisms.
Mechanism of Action
The mechanism of action of XYLOSE, D-, [1-14C] involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The radiolabeled carbon-14 allows researchers to trace the molecule through different biochemical processes. For example, in the presence of xylose isomerase, xylose is converted to xylulose, which can then enter the pentose phosphate pathway . The radioactive label helps in tracking the distribution and conversion of xylose in metabolic studies .
Comparison with Similar Compounds
Glucose: Another monosaccharide that is more commonly found in nature and is a primary energy source for many organisms.
Ribose: A pentose sugar like xylose, but with a different structural configuration.
Uniqueness of XYLOSE, D-, [1-14C]:
Radiolabeling: The presence of carbon-14 makes XYLOSE, D-, [1-14C] unique for tracing and studying metabolic pathways.
Specific Applications: Its use in diagnostic tests and metabolic studies sets it apart from other non-radiolabeled sugars.
Properties
CAS No. |
19588-10-4 |
---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
152.122 |
IUPAC Name |
(2R,3S,4R)-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i1+2 |
InChI Key |
PYMYPHUHKUWMLA-GQVCXODWSA-N |
SMILES |
C(C(C(C(C=O)O)O)O)O |
Synonyms |
XYLOSE, D-, [1-14C] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.